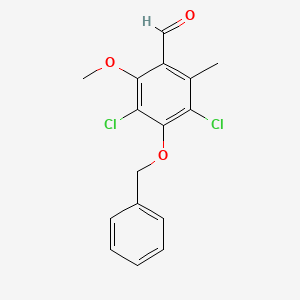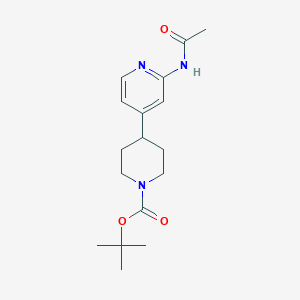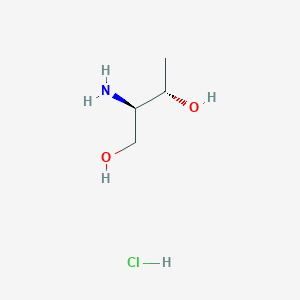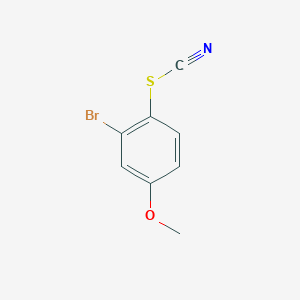
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is an organic compound with the molecular formula C5H10F3N. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine typically involves the reaction of 2,2,2-trifluoroacetone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various fluorinated compounds, amines, and substituted derivatives .
Applications De Recherche Scientifique
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the methyl group.
N-Methyl-2,2,2-trifluoroacetamide: Contains an acetamide group instead of an amine group
Uniqueness
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is unique due to its specific trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
1389315-18-7 |
|---|---|
Formule moléculaire |
C5H10F3N |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N,2-dimethylpropan-2-amine |
InChI |
InChI=1S/C5H10F3N/c1-4(2,9-3)5(6,7)8/h9H,1-3H3 |
Clé InChI |
OECKNVAHIJTQFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(F)(F)F)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)





![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

